1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of 4,7-Dimethyl-1,3-benzothiazol-2-yl Piperazine: This intermediate can be synthesized through the reaction of 4,7-dimethyl-2-chlorobenzothiazole with piperazine in the presence of a suitable base, such as triethylamine, under reflux conditions.
Ethanone Derivative Formation: The resulting piperazine derivative is then reacted with ethanoyl chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen atoms can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous ether.
Substitution: Nucleophiles such as alkyl halides, aprotic solvents like dimethylformamide (DMF), and bases like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the treatment of various diseases such as cancer and neurological disorders.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
4,7-Dimethoxy-1,3-benzothiazol-2-amine
4-[[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]aniline
Uniqueness: 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of the piperazine ring and the ethanone group, which contribute to its distinct chemical and biological properties compared to other benzothiazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-4-5-11(2)14-13(10)16-15(20-14)18-8-6-17(7-9-18)12(3)19/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNSZUDMUVYADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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